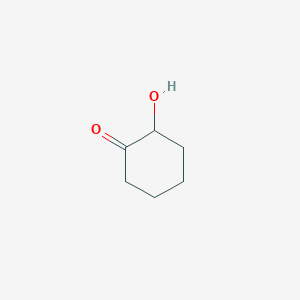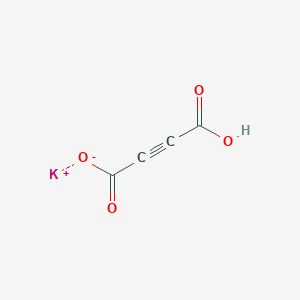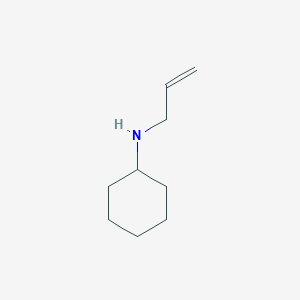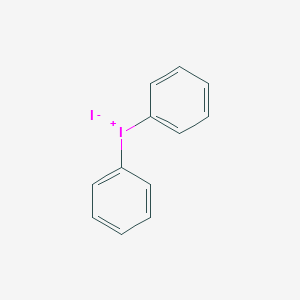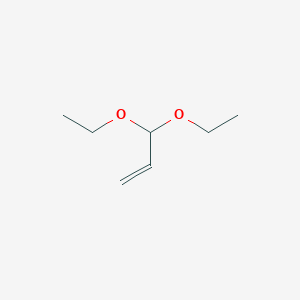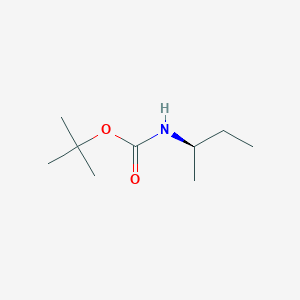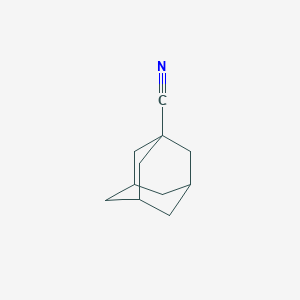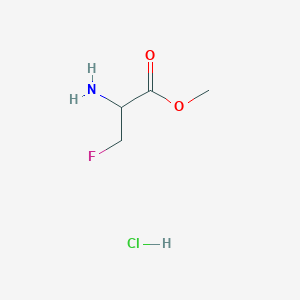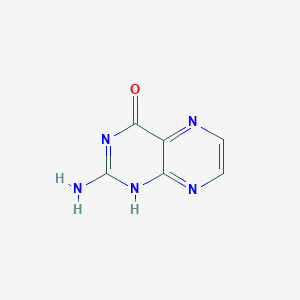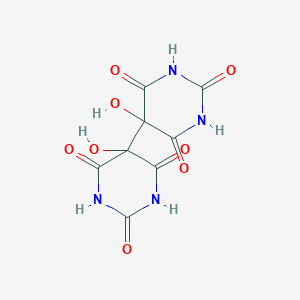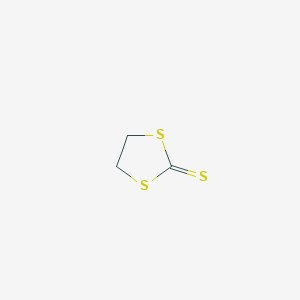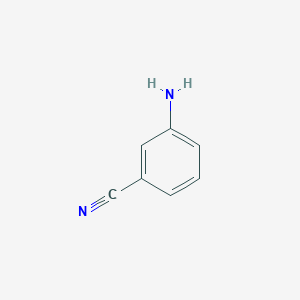![molecular formula C45H63N15O11S2 B145725 d[D-3-Pal2]AVP CAS No. 136105-89-0](/img/structure/B145725.png)
d[D-3-Pal2]AVP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D[D-3-Pal2]AVP, also known as D[D-3-Pal2]Arginine Vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a naturally occurring peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the effects of arginine vasopressin with enhanced stability and specificity .
Aplicaciones Científicas De Investigación
D[D-3-Pal2]AVP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on water retention and vasoconstriction mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D[D-3-Pal2]AVP involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and high-performance liquid chromatography is used for purification. The scalability of solid-phase peptide synthesis makes it suitable for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
D[D-3-Pal2]AVP can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process using protected amino acids and coupling reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Mecanismo De Acción
D[D-3-Pal2]AVP exerts its effects by binding to vasopressin receptors in the body. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The primary molecular targets are the V1a, V1b, and V2 receptors:
V1a Receptors: Mediate vasoconstriction and increase blood pressure.
V1b Receptors: Involved in the regulation of the hypothalamic-pituitary-adrenal axis.
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic potency and fewer pressor effects.
[D-Arg8]Vasopressin: Another synthetic analogue with modifications to improve stability and receptor selectivity.
Uniqueness
D[D-3-Pal2]AVP is unique due to its specific modifications, which enhance its stability and receptor selectivity compared to other analogues. The presence of the D-3-Pal2 residue provides increased resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
136105-89-0 |
|---|---|
Fórmula molecular |
C45H63N15O11S2 |
Peso molecular |
1054.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1 |
Clave InChI |
KEAHYTRPVNOHKL-ZHFJCBJKSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Secuencia |
CXFQNCPRG |
Sinónimos |
1-deamino-3-(3'-pyridyl)-2-Ala-argipressin argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)- argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)- d(D-3-Pal)VP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



